4-methyl-7-phenyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Medicinal Chemistry Structure-Activity Relationship Dihydroquinazolinone

This N-phenylpiperazine dihydroquinazolinone enables matched-pair experiments vs its N-methylpiperazine analog. The phenyl group adds ΔMW +62 g/mol and ΔlogP ~+1.5–2.0, providing a rational basis to deconvolute lipophilicity-driven vs target-specific effects. Use in SPR assays—solubility, permeability, metabolic stability—around the 4-methyl-7-phenyl-2-(4-phenylpiperazin-1-yl) scaffold. As a quinazolinone-based fungal efflux pump inhibitor candidate, test for fluconazole potentiation in Candida albicans ABC transporter-overexpressing strains. The 7-phenyl substituent may confer broader spectrum activity. Avoid N-methyl analog substitution without verification.

Molecular Formula C25H26N4O
Molecular Weight 398.5 g/mol
Cat. No. B5542874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-7-phenyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC25H26N4O
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4)CC(CC2=O)C5=CC=CC=C5
InChIInChI=1S/C25H26N4O/c1-18-24-22(16-20(17-23(24)30)19-8-4-2-5-9-19)27-25(26-18)29-14-12-28(13-15-29)21-10-6-3-7-11-21/h2-11,20H,12-17H2,1H3
InChIKeyYTYLHKIQCYKTDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-methyl-7-phenyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one: Procurement-Relevant Structural and Physicochemical Baseline


The compound 4-methyl-7-phenyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one (C25H26N4O; MW 398.5 g/mol) is a fully synthetic, small-molecule dihydroquinazolinone derivative characterized by a bicyclic quinazolinone core fused with a partially saturated ring, a 4-methyl substituent at the 4-position, a phenyl group at the 7-position, and a 4-phenylpiperazin-1-yl moiety at the 2-position . It belongs to a broader class of nitrogen-containing heterocycles that have been investigated in medicinal chemistry for diverse biological activities. The presence of both the 4-methyl and 7-phenyl substituents, combined with the 4-phenylpiperazine side chain, distinguishes it from simpler quinazolinone analogs and may confer unique physicochemical and pharmacological properties relevant to scientific selection.

Why 4-methyl-7-phenyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one Cannot Be Replaced by Close-In-Class Analogs


Within the dihydroquinazolinone class, even minor structural modifications—such as replacing the N-phenylpiperazine with an N-methylpiperazine or altering the substitution pattern on the quinazolinone core—can drastically alter conformational preferences, lipophilicity, and target-binding profiles. For example, structure–activity relationship (SAR) studies on related quinazolinone fungal efflux pump inhibitors have demonstrated that the nature of the piperazine N-substituent is a critical determinant of both potency and spectrum of activity against Candida species [1]. Consequently, generic substitution without experimental verification risks selecting a compound with inferior biological performance or incompatible physicochemical properties, undermining reproducibility in research and development settings.

4-methyl-7-phenyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one: Quantitative Differentiation Evidence Against Key Comparators


Structural Differentiation: N-Phenylpiperazine vs. N-Methylpiperazine Moiety

The target compound contains an N-phenylpiperazine substituent at the 2-position, whereas many commercially available analogs (e.g., 4-methyl-2-(4-methylpiperazin-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one) possess an N-methylpiperazine group . In published SAR studies on related quinazolinone cores, the replacement of N-methyl with N-phenyl on the piperazine ring has been associated with alterations in lipophilicity and biological activity [1]. While no direct head-to-head comparison between these two exact compounds is publicly available, the structural difference is quantifiable: the N-phenylpiperazine variant adds an aromatic ring, increasing molecular weight by approximately 62 g/mol and altering calculated logP by an estimated +1.5 to +2.0 units relative to the N-methyl analog.

Medicinal Chemistry Structure-Activity Relationship Dihydroquinazolinone

Substitution Pattern on the Quinazolinone Core: 4-Methyl-7-phenyl vs. Unsubstituted or Mono-substituted Analogs

The target compound features both a 4-methyl and a 7-phenyl substituent on the dihydroquinazolinone scaffold, whereas simpler analogs such as 2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one lack these groups . Published SAR around the quinazolinone core indicates that substituents at the 4- and 7-positions can profoundly influence biological activity; for instance, in the fungal efflux pump inhibitor series, the presence of a 7-aryl substituent was essential for potentiation of fluconazole activity [1]. Although no quantitative activity data are available for the target compound itself, the structural difference relative to the unsubstituted analog is clear: the target compound contains 2 additional substituents (methyl at C4, phenyl at C7), increasing molecular weight by 90 g/mol and adding steric bulk that may enhance target selectivity.

Medicinal Chemistry Dihydroquinazolinone Structure-Activity Relationship

Potential Kinase Inhibition Profile: NEK1/NEK2 vs. Other Dihydroquinazolinones

Computational predictions or preliminary screening data may suggest that the target compound interacts with NIMA-related kinases (NEK1, NEK2), as structurally related dihydroquinazolinones have been identified as kinase inhibitors [1]. However, no quantitative IC50, Kd, or cellular activity data for the target compound against these or any other kinases have been publicly reported. In the absence of direct evidence, procurement decisions should not be based on assumed kinase selectivity or potency.

Kinase Inhibition NEK1 NEK2 Dihydroquinazolinone

Recommended Application Scenarios for 4-methyl-7-phenyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one Based on Differentiated Evidence


Focused Structure–Activity Relationship (SAR) Exploration of the Piperazine N-Substituent

Use this compound as a representative N-phenylpiperazine-containing dihydroquinazolinone to systematically compare against its N-methylpiperazine analog (e.g., 4-methyl-2-(4-methylpiperazin-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one) in target-binding, cellular, or antifungal potentiation assays. The quantifiable structural difference (ΔMW +62 g/mol; estimated ΔlogP ~+1.5–2.0) provides a rational basis for designing matched-pair experiments to deconvolute the contribution of the N-phenyl group to biological activity [1].

Physicochemical Profiling of Advanced Lead-like Dihydroquinazolinones

Employ the compound in solubility, permeability, and metabolic stability assays to establish structure–property relationships (SPR) around the 4-methyl-7-phenyl-2-(4-phenylpiperazin-1-yl) scaffold. The higher calculated logP and molecular weight relative to simpler analogs make it a useful tool for understanding how increased lipophilicity and steric bulk influence pharmacokinetic parameters [1].

Chemical Biology Probe for ABC Transporter-Mediated Efflux

Given the established role of quinazolinone derivatives as fungal efflux pump inhibitors, this compound could be tested for potentiation of fluconazole or other azoles in Candida albicans strains overexpressing ABC transporters [1]. The presence of the 7-phenyl substituent, which has been shown to be important for activity in related series, makes it a candidate for exploring efflux pump inhibition with potentially broader spectrum than unsubstituted analogs.

Kinase Selectivity Panel Screening

If preliminary computational or screening data suggest NEK1/NEK2 or other kinase inhibition, the compound can be profiled against a panel of kinases to determine selectivity and potency. This application should be undertaken only after confirmatory biochemical or cellular assays are performed, as no public quantitative activity data exist [1].

Quote Request

Request a Quote for 4-methyl-7-phenyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.